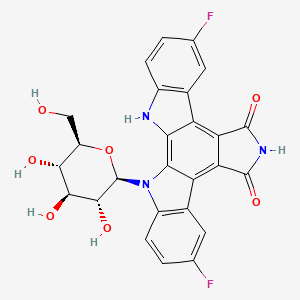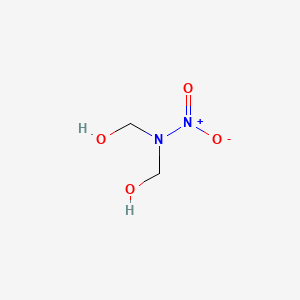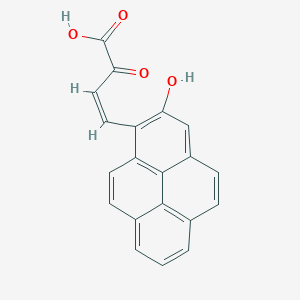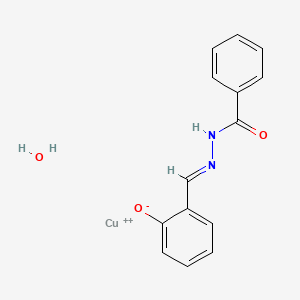
3-hydroxyadipyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxyadipyl-CoA is an acyl-CoA that results from formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 3-hydroxyadipic acid. It is a conjugate acid of a this compound(5-).
This compound belongs to the class of organic compounds known as 3-hydroxyacyl coas. These are organic compounds containing a 3-hydroxyl acylated coenzyme A derivative. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm.
Applications De Recherche Scientifique
1. Bio-based Production of Chemicals
3-Hydroxyadipyl-CoA plays a critical role in the bio-based production of chemicals. It is particularly significant in the fermentative production of 3-Hydroxypropionic acid (3-HP), which serves as a precursor for various commercially important chemicals like acrylic acid and acrylamide. Innovations in this area involve improving the production of 3-HP in yeast and bacteria through metabolic engineering, which includes enhancing precursor availability and cofactor supply (Chen et al., 2014), (Liu et al., 2016), (Yang et al., 2017).
2. Production of Biodegradable Plastics
This compound is also instrumental in the production of Poly-3-hydroxyalkanoates (P(3HA)s), a type of biodegradable polymer. This is achieved by metabolically engineering PHA synthase enzymes to improve their activity or substrate specificity, thus facilitating the production of P(3HA)s from bio-renewable resources (Nomura & Taguchi, 2007).
3. Photosynthetic Production from CO2
Another application involves the use of cyanobacteria to produce 3-HP directly from CO2. This method utilizes the ability of cyanobacteria to fix CO2 and convert it into 3-HP through the expression of malonyl-CoA reductase. This represents a sustainable alternative for the production of 3-HP, contributing to the reduction of reliance on petrochemical processes (Wang et al., 2016).
4. Aerobic Catabolism in Bacteria
Research also shows that certain bacteria utilize this compound in the aerobic catabolism of benzoate, a process that leads to various CoA thioesters. This pathway is significant for understanding microbial degradation of aromatic compounds and could have applications in bioremediation (Zaar et al., 2001).
5. Biotechnological Applications in E. coli
Engineering of E. coli for biosynthesis of polyhydroxyalkanoate (PHA) and 3-hydroxybutyrate also demonstrates the utility of this compound. These biotechnological advancements are significant for producing bio-based plastics and other valuable chemicals from simple carbon sources like glucose or glycerol (Srirangan et al., 2016), (Lo et al., 2022).
Propriétés
Formule moléculaire |
C27H44N7O20P3S |
|---|---|
Poids moléculaire |
911.7 g/mol |
Nom IUPAC |
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,35,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14?,15-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
OTEACGAEDCIMBS-FOLKQPSDSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)


![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)

![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)





![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)